2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
This compound is an acetamide derivative featuring a 2-methylphenoxy group linked to a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl moiety. Its structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-6-2-3-8-17(14)24-13-18(22)20-15-10-19-21(11-15)12-16-7-4-5-9-23-16/h2-3,6,8,10-11,16H,4-5,7,9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSINKHZFLQWYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of oxan-2-ylmethylamine: This involves the reaction of oxane with formaldehyde and ammonia under acidic conditions.
Formation of 1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid: This step involves the reaction of oxan-2-ylmethylamine with ethyl acetoacetate and hydrazine hydrate.
Coupling reaction: The final step involves coupling 2-methylphenoxyacetic acid with 1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory prostaglandins. For instance, compounds similar to 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide have been documented to reduce inflammation in various animal models, suggesting potential therapeutic use in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promise against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For example, related compounds have demonstrated IC50 values as low as 0.39 µM against HCT116 cells, indicating potent cytotoxic effects .
Table 1: Anticancer Efficacy of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 1.88 | CDK2 inhibition |
| Compound B | HCT116 | 0.39 | Aurora-A kinase inhibition |
| Compound C | NCI-H460 | 0.03 | Induction of apoptosis |
Mechanistic Insights
The anticancer mechanisms attributed to pyrazole derivatives often involve the modulation of cell cycle regulators and apoptosis pathways. For instance, compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Altering gene expression: Affecting the transcription of genes involved in various cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Observations:
Substituent Diversity: The target compound’s oxan-2-ylmethyl group distinguishes it from analogs like 36 (benzotriazole) and B10 (fluorobenzyl). The tetrahydropyran moiety may enhance solubility compared to bulkier groups (e.g., benzotriazolyl) .
Synthetic Complexity :
- Compounds like 36 and B10 require multi-step syntheses involving transition-metal catalysis (e.g., Pd-mediated cross-coupling) and specialized intermediates (e.g., spirocyclic scaffolds) . The target compound’s synthesis likely follows similar protocols, leveraging Suzuki-Miyaura couplings for pyrazole functionalization .
Biological Implications :
- Pyrazole-acetamide derivatives are frequently explored as enzyme inhibitors. For example, 36 demonstrated efficacy in targeting viral proteases, while B10 -like spirocycles are optimized for kinase selectivity . The absence of electron-withdrawing groups (e.g., chloro or fluoro) in the target compound may reduce binding affinity but improve metabolic stability .
Pharmacological and Physicochemical Data
Biological Activity
2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including antiviral properties, cytotoxicity against cancer cell lines, and interactions with biological targets.
Antiviral Properties
Research has indicated that compounds structurally related to this compound exhibit antiviral properties. A patent (US8575135B2) describes the compound as part of a class of antiviral agents, suggesting its potential use in treating viral infections. The mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells .
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. For instance, a study on pyrazole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The most potent compounds had IC50 values in the low micromolar range, indicating strong growth inhibition .
The following table summarizes the cytotoxicity data for selected compounds related to this class:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 |
| 5o | SiHa | 4.34 |
| 5o | PC-3 | 4.46 |
| 5d | PC-3 | 2.97 |
| 5r | HEK293T | >50 |
These results indicate that while some derivatives show promising anticancer activity, they generally exhibit low toxicity to non-cancerous cells, highlighting their potential as selective therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For example, docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound may inhibit this enzyme, which is involved in inflammatory processes . The docking results provide insights into the non-covalent interactions between the compound and its target, which may contribute to its biological activity.
Case Studies
Several case studies have explored the biological effects of similar compounds in clinical or experimental settings:
- Antiviral Efficacy : A study demonstrated that pyrazole derivatives could inhibit RNA viruses by targeting specific viral proteins. The structural modifications influenced their efficacy and selectivity .
- Cancer Treatment : In another case study involving a series of pyrazole derivatives, researchers found that specific substitutions enhanced cytotoxicity against resistant cancer cell lines, suggesting avenues for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
